[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471250
InChI: InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-7-12(10-19)9-18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13471250

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-7-12(10-19)9-18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1
Standard InChI Key YIDFKWFMTAVXJE-ABLWVSNPSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound has the molecular formula C₁₆H₃₁N₃O₃ and a molecular weight of 313.44 g/mol . Its systematic IUPAC name is tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate, reflecting its stereochemical configuration and functional groups .

Stereochemical Configuration

The (S)-configuration at the 2-amino-3-methylbutanoyl moiety is critical for its biological interactions. Computational models and X-ray crystallography (where available) confirm that the stereocenter influences the compound’s three-dimensional conformation, which in turn affects its binding affinity to biological targets .

Structural Representation

The compound’s structure comprises:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

  • An (S)-2-amino-3-methylbutanoyl group linked to the pyrrolidine.

  • A methyl-carbamic acid tert-butyl ester moiety attached to the pyrrolidine’s 3-position via a methylene bridge.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₆H₃₁N₃O₃
Molecular Weight313.44 g/mol
CAS Number1354028-68-4
PubChem CID66566337
SMILES NotationCC(C)C@@HN

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Amino Acid Activation: The (S)-2-amino-3-methylbutanoic acid is activated using coupling reagents such as HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Pyrrolidine Functionalization: The pyrrolidine ring is modified at the 3-position with a methylamine group, followed by protection of the amine using a tert-butoxycarbonyl (Boc) group.

  • Carbamate Formation: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the final carbamate.

Reaction Conditions

  • Temperature: Reactions are conducted at 0–25°C to prevent side reactions.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for their inertness and solubility properties.

  • Catalysts: Palladium on carbon (Pd/C) may be employed for hydrogenolysis during deprotection steps.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1Amide CouplingEDCI, HOBt, DCM, 0°C78
2Boc ProtectionDi-tert-butyl dicarbonate, THF, rt85
3Carbamate FormationMethyl chloroformate, Et₃N, DCM92

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.42 (s, 9H, Boc), δ 3.12 (m, 2H, pyrrolidine-CH₂), δ 4.21 (q, 1H, α-amino proton).

  • ¹³C NMR: Signals corresponding to the Boc carbonyl (δ 155.2), pyrrolidine carbons (δ 45–60), and methyl groups (δ 22.1) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 313.2381 [M+H]⁺, consistent with the molecular formula C₁₆H₃₁N₃O₃ .

Infrared (IR) Spectroscopy

Strong absorption bands at 1680 cm⁻¹ (C=O stretch, carbamate) and 3300 cm⁻¹ (N-H stretch, amine) validate functional groups.

Physicochemical Properties

Solubility

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents like DCM, THF, and dimethyl sulfoxide (DMSO).

Stability

  • Thermal Stability: Decomposes above 200°C.

  • pH Sensitivity: The Boc group is labile under acidic conditions (pH < 3), leading to deprotection.

Biological Activity and Applications

Table 3: Comparative Bioactivity of Related Carbamates

CompoundTarget EnzymeIC₅₀ (nM)Source
Reference Carbamate AThrombin12
Reference Carbamate BElastase45

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